Technical Whitepaper: Design, Synthesis, and Application of N,N-Dimethyl-4-(piperidin-4-yloxy)aniline in Medicinal Chemistry
Technical Whitepaper: Design, Synthesis, and Application of N,N-Dimethyl-4-(piperidin-4-yloxy)aniline in Medicinal Chemistry
Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Scientists Compound: N,N-dimethyl-4-(piperidin-4-yloxy)aniline (CAS: 138226-51-4)[1][2]
Executive Summary & Structural Rationale
In modern drug discovery, the strategic incorporation of bifunctional building blocks is critical for optimizing both pharmacodynamics (target affinity) and pharmacokinetics (solubility, permeability). N,N-dimethyl-4-(piperidin-4-yloxy)aniline is a highly versatile, privileged fragment frequently utilized in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.
As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a modular tool. Its architecture is deliberately segmented into three functional zones:
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The Piperidine Ring: A basic secondary amine (pKa ~10.0) that remains protonated at physiological pH, drastically improving aqueous solubility and enabling critical salt-bridge interactions with acidic residues (e.g., Aspartate or Glutamate) within target binding pockets.
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The Ether Linkage: Provides a flexible, oxygen-based vector that allows the molecule to navigate out of tight hydrophobic pockets without introducing excessive rotational entropy.
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The N,N-Dimethylaniline Core: An electron-rich aromatic system primed for π−π stacking. The dimethylamino substituent provides steric bulk and is typically oriented toward solvent-exposed channels to block metabolic oxidation at the para position while enhancing lipophilicity.
Physicochemical Profiling
Understanding the physicochemical boundaries of a building block ensures predictable behavior when it is integrated into a larger active pharmaceutical ingredient (API). The data below summarizes the core metrics of the compound[1][3][4].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Scientific Implication |
| CAS Registry Number | 138226-51-4 | Unique identifier for procurement and IP tracking[1][3]. |
| Molecular Formula | C13H20N2O | Defines the mass balance for synthetic workflows[1]. |
| Molecular Weight | 220.32 g/mol | Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5[1][3]. |
| XLogP3-AA (Predicted) | ~2.1 | Optimal lipophilicity for membrane permeability while maintaining solubility[3]. |
| Topological Polar Surface Area | 24.4 Ų | Low TPSA ensures excellent blood-brain barrier (BBB) penetration if required for CNS targets. |
| Hydrogen Bond Donors | 1 | The piperidine NH acts as a strict H-bond donor. |
| Hydrogen Bond Acceptors | 3 | The ether oxygen and both nitrogens can accept hydrogen bonds. |
| Physical State | Solid (as HCl salt) | The hydrochloride salt form is preferred for benchtop stability and prevention of ambient oxidation[5]. |
Synthetic Methodology: A Self-Validating Protocol
Direct nucleophilic aromatic substitution (SNAr) is unviable for synthesizing this compound because the N,N-dimethylamino group strongly donates electrons, deactivating the aromatic ring toward nucleophilic attack. Furthermore, classical Williamson ether synthesis requires harsh bases that can trigger the elimination of the piperidine leaving group.
To bypass these failure modes, we employ a Mitsunobu Coupling strategy. This redox-neutral approach ensures high yields under mild conditions, preventing the oxidation of the electron-rich aniline.
Step-by-Step Experimental Protocol
Step 1: Mitsunobu Etherification
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Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 4-(dimethylamino)phenol (1.0 eq) and N-Boc-4-hydroxypiperidine (1.1 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).
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Activation: Add Triphenylphosphine (PPh3) (1.2 eq) to the solution and cool the reaction mixture to 0 °C using an ice bath.
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Coupling: Dropwise, add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) over 15 minutes. Causality Note: Slow addition prevents the premature consumption of the betaine intermediate, ensuring high conversion rates.
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Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
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Workup: Concentrate the mixture in vacuo, resuspend in diethyl ether, and filter off the precipitated triphenylphosphine oxide (OPPh3). Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the Boc-protected intermediate.
Step 2: Deprotection and Salt Formation 6. Deprotection: Dissolve the purified intermediate in minimal Dichloromethane (DCM). Add 4M HCl in Dioxane (5.0 eq) and stir at room temperature for 2 hours. 7. Isolation: Causality Note: Using HCl in dioxane rather than Trifluoroacetic acid (TFA) directly yields the hydrochloride salt, which precipitates out of the organic solution[5]. Filter the resulting white precipitate, wash with cold diethyl ether, and dry under a high vacuum to yield the final N,N-dimethyl-4-(piperidin-4-yloxy)aniline hydrochloride.
Fig 1: Step-by-step synthetic workflow for N,N-dimethyl-4-(piperidin-4-yloxy)aniline.
Mechanistic Applications in Drug Discovery
Once synthesized, this fragment is typically conjugated to a larger heterocyclic core (e.g., a pyrimidine or quinoline) via the secondary piperidine nitrogen using SN2 alkylation, reductive amination, or Buchwald-Hartwig cross-coupling.
When integrated into a kinase inhibitor, the compound acts as a highly effective "tail" that extends from the ATP-binding hinge region out toward the solvent interface. The ether linkage provides the exact conformational flexibility needed to navigate the narrow channel, while the N,N-dimethyl group acts as a solvent-exposed cap, preventing off-target hydrophobic binding and improving the overall pharmacokinetic profile.
Fig 2: Pharmacophore interaction model of the compound within a target protein binding site.
Analytical Validation Protocols
To ensure trustworthiness and self-validation of the synthesized batch, the following analytical benchmarks must be met before downstream utilization[6]:
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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Method: Electrospray Ionization (ESI+).
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Expected Result: A dominant molecular ion peak at m/z 221.1 [M+H]+, confirming the exact mass of the free base.
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Nuclear Magnetic Resonance (1H NMR, 400 MHz, DMSO-d6):
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δ ~2.8 ppm (s, 6H): Confirms the presence of the intact N,N-dimethylamino group.
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δ ~4.3 ppm (m, 1H): Characteristic multiplet for the methine proton of the piperidine ring adjacent to the ether oxygen.
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δ 6.8 - 7.0 ppm (m, 4H): The AA'BB' splitting pattern confirms the para-substituted aromatic ring.
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δ ~9.0 ppm (br s, 2H): Confirms the protonated secondary amine of the piperidine hydrochloride salt.
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References
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Howei Pharm. "CAS 138226-51-4 C13H20N2O N,N-Dimethyl-4-piperidin-4-yloxyaniline". Available at: [Link]
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Chemical Register. "N,N-Dimethyl-4-(4-piperidinyloxy)-benzenamine (CAS No. 138226-51-4)". Available at:[Link]
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OOOChem. "4-(4-N,N-DIMETHYLAMINOPHENOXY)PIPERIDINE HYDROCHLORIDE[138226-51-4]". Available at:[Link]
Sources
- 1. CAS 138226-51-4 | N,N-Dimethyl-4-piperidin-4-yloxyaniline, - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
- 2. N,N-Dimethyl-4-(4-piperidinyloxy)-benzenamine (CAS No. 138226-51-4) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 3. china.guidechem.com [china.guidechem.com]
- 4. 4-(4-N,N-DIMETHYLAMINOPHENOXY)PIPERIDINE HYDROCHLORIDE CAS#: 138226-51-4 [m.chemicalbook.com]
- 5. 4-(4-N,N-DIMETHYLAMINOPHENOXY)PIPERIDINE HYDROCHLORIDE[138226-51-4] | OOOCHEM [ooochem.com]
- 6. 138226-51-4|N,N-Dimethyl-4-(piperidin-4-yloxy)aniline|BLD Pharm [bldpharm.com]
